2-(Naphthalen-2-yloxy)isoindoline-1,3-dione
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Overview
Description
2-(Naphthalen-2-yloxy)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a naphthalen-2-yloxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yloxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-diones, hydroxy derivatives, and quinones. These products are valuable intermediates for further chemical synthesis and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors by binding to their allosteric sites, influencing neurotransmitter signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic activity and potential treatment for neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally similar compound with a wide range of applications in organic synthesis and pharmaceuticals.
3,4-Pyridinedicarboximide: Another related compound with notable biological properties.
Uniqueness
2-(Naphthalen-2-yloxy)isoindoline-1,3-dione stands out due to its unique naphthalen-2-yloxy substituent, which imparts distinct chemical reactivity and biological activity. This compound’s ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation highlights its potential as a therapeutic agent for neuropsychiatric and neurodegenerative disorders .
Properties
Molecular Formula |
C18H11NO3 |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-naphthalen-2-yloxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H11NO3/c20-17-15-7-3-4-8-16(15)18(21)19(17)22-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI Key |
AJTMYPQMSAVUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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